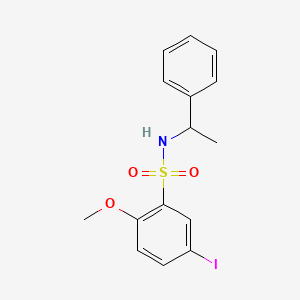
Verdoracine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Verdoracine is typically synthesized through a series of organic reactions. One common method involves the reaction of metal magnesium with bromoalkane (such as bromopropane) under anhydrous conditions to form the Grignard reagent. This reagent is then reacted with appropriate organic substrates to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar Grignard reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Verdoracine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Verdoracine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the fragrance industry to impart green and earthy notes to various products
Wirkmechanismus
The mechanism of action of Verdoracine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Galbanum: Known for its green and earthy notes, similar to Verdoracine.
Carrot Seed Oil: Shares the freshly peeled carrot fragrance aspect.
Isopropyl Guegan: Another compound with a bluish fragrance and fresh, peeled carrot notes.
Uniqueness: this compound stands out due to its unique combination of green, earthy, and carrot-like notes, making it a versatile ingredient in the fragrance industry. Its ability to support both herbaceous and earthy notes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
14974-92-6 |
|---|---|
Molekularformel |
H12O18S3Sc2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)

